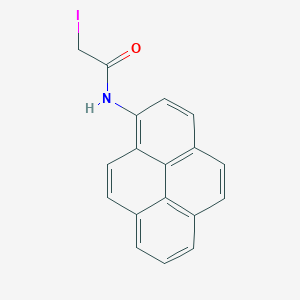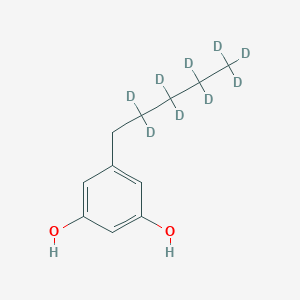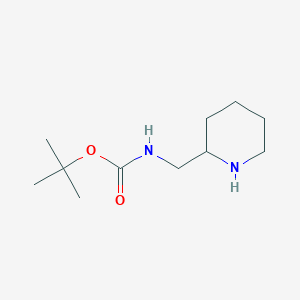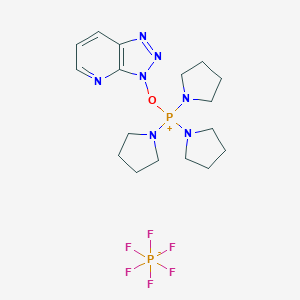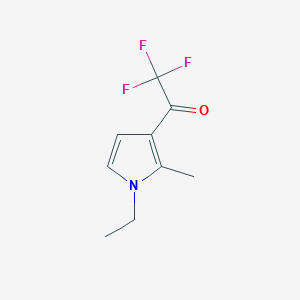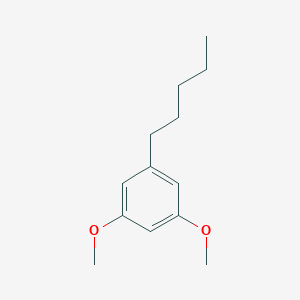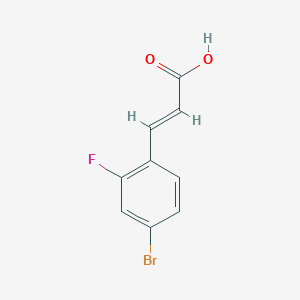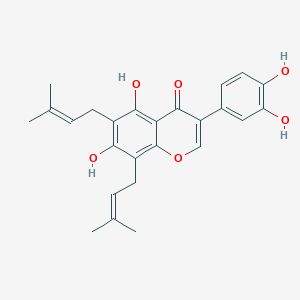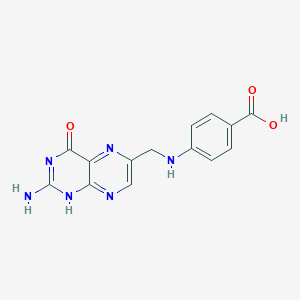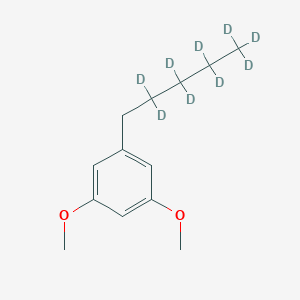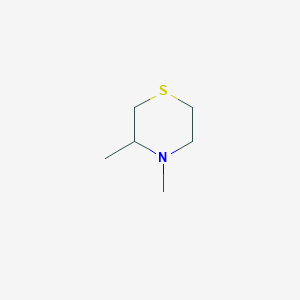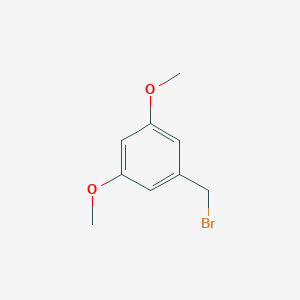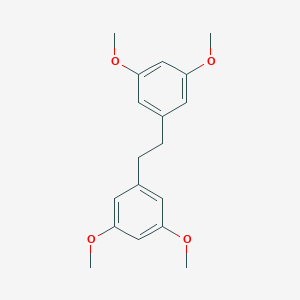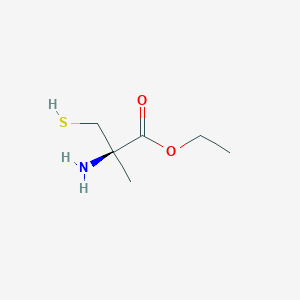
ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate, also known as L-methionine sulfoximine (MSO), is a non-proteinogenic amino acid that is commonly used in scientific research. It is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine. MSO has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and agriculture.
作用機序
The mechanism of action of MSO involves its inhibition of glutamine synthetase, which is responsible for converting glutamate and ammonia to glutamine. Glutamine is an important amino acid that plays a critical role in various biological processes, including protein synthesis, energy metabolism, and nitrogen metabolism. By inhibiting glutamine synthetase, MSO leads to a decrease in cellular glutamine levels, which can have a wide range of effects depending on the cell type and biological context.
生化学的および生理学的効果
The biochemical and physiological effects of MSO depend on the cell type and biological context. In cancer cells, MSO has been shown to inhibit cell growth and induce apoptosis (programmed cell death) by depleting cellular glutamine levels. In neurons, MSO has been shown to affect neurotransmitter synthesis and release, as well as neuronal excitability. In plants, MSO has been used to study nitrogen metabolism and the effects of nitrogen deficiency on plant growth and development.
実験室実験の利点と制限
One advantage of using MSO in lab experiments is its potency and specificity as an inhibitor of glutamine synthetase. This allows researchers to selectively manipulate cellular glutamine levels and study the effects on various biological processes. However, one limitation of using MSO is its potential toxicity at high concentrations, which can lead to non-specific effects and cell death. Careful titration and control of MSO concentration is therefore necessary for reliable and reproducible results.
将来の方向性
There are many potential future directions for research involving MSO. One area of interest is the development of MSO-based therapies for cancer, as targeting glutamine metabolism has emerged as a promising approach for cancer treatment. Another area of interest is the role of glutamine in neurological disorders, such as epilepsy and Alzheimer's disease, and the potential use of MSO as a tool to study these disorders. Additionally, MSO has potential applications in agriculture, as it can be used to study nitrogen metabolism in crops and improve nitrogen use efficiency.
合成法
MSO can be synthesized through a multistep process starting from ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate. The first step involves the oxidation of ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate to ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate sulfoxide, which is then converted to MSO using a reductive amination reaction. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
MSO has been widely used in scientific research as a tool to study the role of glutamine synthetase in various biological processes. It has been shown to inhibit glutamine synthetase activity in a dose-dependent manner, leading to a decrease in cellular glutamine levels. This has been particularly useful in studying the role of glutamine in cancer cells, as many cancer cells rely heavily on glutamine for their growth and survival. MSO has also been used to study the role of glutamine in neurotransmitter synthesis and release, as well as in nitrogen metabolism in plants.
特性
CAS番号 |
158785-71-8 |
|---|---|
製品名 |
ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate |
分子式 |
C6H13NO2S |
分子量 |
163.24 g/mol |
IUPAC名 |
ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate |
InChI |
InChI=1S/C6H13NO2S/c1-3-9-5(8)6(2,7)4-10/h10H,3-4,7H2,1-2H3/t6-/m0/s1 |
InChIキー |
RIJQKIFTFSSRSH-LURJTMIESA-N |
異性体SMILES |
CCOC(=O)[C@](C)(CS)N |
SMILES |
CCOC(=O)C(C)(CS)N |
正規SMILES |
CCOC(=O)C(C)(CS)N |
同義語 |
L-Cysteine, 2-methyl-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



